A Comprehensive Technical Guide to Thiophene-3-carboxylic Acid: Physicochemical Properties and Methodologies
A Comprehensive Technical Guide to Thiophene-3-carboxylic Acid: Physicochemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-3-carboxylic acid, a heterocyclic organic compound, serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and materials science products. Its unique electronic and structural properties, conferred by the sulfur-containing aromatic thiophene (B33073) ring, make it a versatile precursor in the development of novel therapeutic agents and functional polymers. This in-depth technical guide provides a thorough examination of the core physical and chemical properties of thiophene-3-carboxylic acid, detailed experimental protocols for their determination, and an overview of its relevance in biological pathways, particularly in the context of drug discovery.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of thiophene-3-carboxylic acid are summarized below, providing a quantitative basis for its application in research and development.
Table 1: Physical Properties of Thiophene-3-carboxylic Acid
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [1][2] |
| Molecular Formula | C₅H₄O₂S | [3][4] |
| Molecular Weight | 128.15 g/mol | [3][4] |
| Melting Point | 136-141 °C | [3][5] |
| Boiling Point | 271.1 °C at 760 mmHg | [3] |
| Density | 1.401 g/cm³ | [3] |
| Refractive Index | 1.606 | [3] |
| Flash Point | 117.8 °C | [3] |
Table 2: Chemical and Solubility Properties of Thiophene-3-carboxylic Acid
| Property | Value | Reference(s) |
| IUPAC Name | Thiophene-3-carboxylic acid | [4] |
| CAS Number | 88-13-1 | [3][4] |
| pKa | 4.1 (at 25 °C) | [6][7] |
| Water Solubility | 4.3 g/L (at 25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in alcohols and ethers. | [1] |
| InChI Key | YNVOMSDITJMNET-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)c1ccsc1 | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of thiophene-3-carboxylic acid are provided below. These protocols are based on standard laboratory practices for organic compounds.
Synthesis of Thiophene-3-carboxylic Acid
While various methods exist for the synthesis of thiophene derivatives, a common route to thiophene-3-carboxylic acid involves the hydrolysis of a corresponding ester or nitrile, which can be prepared through multi-step synthetic sequences. One illustrative approach is the Fiesselmann thiophene synthesis, which can yield substituted thiophenes that can be further modified to the desired carboxylic acid.
Experimental Workflow: Synthesis via Fiesselmann Reaction and Hydrolysis
Caption: A generalized workflow for the synthesis of thiophene-3-carboxylic acid.
Determination of Melting Point
The melting point of thiophene-3-carboxylic acid can be determined using a capillary melting point apparatus.[3][4][8]
-
Sample Preparation: A small amount of finely powdered, dry thiophene-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[9]
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method.[10][11][12]
-
Sample Preparation: A small amount of thiophene-3-carboxylic acid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Measurement: The Thiele tube is heated gently. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.
-
Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility in water and organic solvents is determined by the following procedure:[13][14]
-
Water Solubility: A known mass (e.g., 10 mg) of thiophene-3-carboxylic acid is added to a known volume (e.g., 1 mL) of deionized water in a vial at a constant temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached. If the solid dissolves completely, more solute is added until saturation is achieved. The concentration of the saturated solution is then determined.
-
Organic Solvent Solubility: The same procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether) to determine its solubility profile.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration.[2][5][15]
-
Sample Preparation: A precise amount of thiophene-3-carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Collection: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
Spectral Analysis Protocols
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of thiophene-3-carboxylic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).
-
Expected Signals: The spectrum is expected to show signals corresponding to the protons on the thiophene ring and the acidic proton of the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm).[17]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of thiophene-3-carboxylic acid is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Expected Absorptions: The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), and C-S stretching of the thiophene ring.[18][19][20]
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron Impact (EI) is a common ionization method for such molecules.[19][21][22]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.
-
Expected Fragments: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of thiophene-3-carboxylic acid (m/z = 128). Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 111) and -COOH (m/z = 83).
Role in Signaling Pathways and Drug Development
Thiophene-3-carboxylic acid and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][23][24] While thiophene-3-carboxylic acid itself is primarily a building block, its derivatives have been designed to target specific biological pathways.
A notable example is the development of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway. This pathway is a key regulator of cell shape, motility, and proliferation, and its dysregulation is implicated in cancer metastasis.
Signaling Pathway: Inhibition of RhoA/ROCK Pathway by Benzo[b]thiophene Derivatives
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
Conclusion
Thiophene-3-carboxylic acid is a fundamentally important heterocyclic compound with well-defined physical and chemical properties. Its utility as a scaffold in the synthesis of biologically active molecules continues to drive research in medicinal chemistry and materials science. The detailed protocols provided in this guide offer a practical framework for the accurate characterization of this compound, while the exploration of its derivatives' role in inhibiting key signaling pathways, such as the RhoA/ROCK pathway, highlights its potential in the development of targeted therapeutics. This comprehensive overview serves as a valuable resource for scientists and researchers engaged in the application of thiophene-3-carboxylic acid in their respective fields.
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